(S)-2-Acetoxy-2-phenylacetic acid is a chiral compound characterized by the presence of a phenyl group attached to a central carbon atom, which also bears an acetate group and a hydroxyl group. Its chemical formula is , and it has a molecular weight of 194.18 g/mol. The compound's chirality is indicated by the (S) designation, denoting its specific spatial arrangement that differs from its (R) enantiomer. This compound is notable for its use in analytical chemistry, particularly in determining the enantiomeric purity of various organic compounds through derivatization reactions .
Due to its chirality, (S)-2-Acetoxy-2-phenylacetic acid can be used as a derivatizing agent to determine the enantiomeric purity of other chiral molecules. Enantiomers are mirror image molecules with identical properties except for their interaction with polarized light. By converting a molecule of unknown enantiomeric purity into a derivative with (S)-2-Acetoxy-2-phenylacetic acid, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the two enantiomers and determine the overall ratio in the mixture [].
The presence of a carboxylic acid group and a phenyl ring makes (S)-2-Acetoxy-2-phenylacetic acid a valuable building block in organic synthesis. Researchers can utilize this molecule as a starting material for the synthesis of more complex molecules with specific functionalities. The chiral nature of the molecule can also be advantageous in the design of new drugs or materials with desired properties [].
Asymmetric synthesis refers to the creation of chiral molecules with a specific enantiomeric excess. (S)-2-Acetoxy-2-phenylacetic acid can potentially be employed as a chiral auxiliary in asymmetric synthesis reactions. By attaching this molecule to a reaction intermediate, researchers can influence the reaction pathway to favor the formation of one enantiomer over the other.
(S)-2-Acetoxy-2-phenylacetic acid primarily participates in derivatization reactions, where it acts as a chiral derivatizing agent. These reactions often involve nucleophilic acyl substitution mechanisms, allowing researchers to convert target molecules into esters that can be analyzed for their enantiomeric composition using techniques such as Nuclear Magnetic Resonance spectroscopy. While specific reaction pathways for (S)-2-acetoxy-2-phenylacetic acid are not extensively documented, its role in facilitating the study of other chiral compounds is well recognized .
Several methods have been developed for synthesizing (S)-2-acetoxy-2-phenylacetic acid:
These synthesis routes allow for the production of high-purity (S)-2-acetoxy-2-phenylacetic acid suitable for research and industrial applications .
(S)-2-Acetoxy-2-phenylacetic acid finds applications in various fields:
Its role in facilitating the understanding of chiral molecules underscores its significance in both academic and industrial settings .
Interaction studies involving (S)-2-acetoxy-2-phenylacetic acid primarily focus on its role as a derivatizing agent. By reacting with various substrates, it forms esters that can be analyzed to determine how different enantiomers interact with biological systems or other chemical entities. Such studies are crucial for understanding drug interactions and optimizing therapeutic formulations .
(S)-2-Acetoxy-2-phenylacetic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
(R)-2-Acetoxy-2-phenylacetic acid | 51019-43-3 | 1.00 | Enantiomer with distinct stereochemistry |
(S)-alpha-Methoxyphenylacetic Acid | 26164-26-1 | 0.92 | Contains a methoxy group instead of an acetate group |
(R)-Methyl 2-hydroxy-2-phenylacetate | 20698-91-3 | 0.90 | Methyl ester derivative with different functional properties |
(R)-Benzyl 2-hydroxy-2-phenylacetate | 97415-09-3 | 0.96 | Benzyl ester variant with potential biological activity |
(S)-Methyl 2-hydroxy-2-phenylacetate | 21210-43-5 | 0.90 | Similar structure but differs in methyl versus acetoxy substitution |
These similar compounds highlight the unique characteristics of (S)-2-acetoxy-2-phenylacetic acid, particularly its utility as a chiral derivatizing agent while showcasing variations in functional groups that may influence their respective biological activities and applications .
(S)-2-Acetoxy-2-phenylacetic acid exhibits a well-defined molecular architecture characterized by specific atomic connectivity patterns and hybridization states. The compound possesses the molecular formula C₁₀H₁₀O₄ with a molecular weight of 194.18 g/mol [1] [2]. The structural framework consists of a central chiral carbon atom (C2) that serves as the stereogenic center, connecting four distinct substituents: a carboxyl group (-COOH), a phenyl ring (-C₆H₅), an acetoxy group (-OCOCH₃), and a hydrogen atom .
The atomic connectivity follows a systematic pattern where the chiral center carbon atom adopts sp³ hybridization, resulting in a tetrahedral geometry . This central carbon forms single bonds with all four substituents, establishing the fundamental three-dimensional architecture of the molecule. The carboxyl carbon (C1) exhibits sp² hybridization with trigonal planar geometry, forming a double bond with oxygen and a single bond with the hydroxyl group [5].
The acetyl carbon (C3) within the acetoxy substituent also demonstrates sp² hybridization, creating a carbonyl group through double bonding with oxygen and single bonding with the methyl group [1]. The phenyl ring carbons maintain their characteristic sp² hybridization with aromatic bonding patterns, contributing to the planar geometry of the benzene moiety [5].
The oxygen atoms display varying hybridization states depending on their bonding environment. The carboxyl oxygen exhibits sp² character due to its involvement in the carbonyl double bond, while the ester linkage oxygen (O2) adopts sp³ hybridization with bent geometry [6] [7]. The acetyl oxygen atoms maintain sp² hybridization consistent with their participation in the carbonyl group [1].
The absolute configuration of (S)-2-Acetoxy-2-phenylacetic acid is definitively established through the application of the Cahn-Ingold-Prelog priority rules [8] [9]. The stereochemical designation follows systematic priority assignment based on atomic numbers of the directly bonded atoms to the chiral center [10].
The priority sequence for the four substituents attached to the chiral carbon follows the order: carboxyl group (COOH) > phenyl group (C₆H₅) > acetoxy group (OCOCH₃) > hydrogen atom (H) . This ranking is determined by the atomic numbers of the directly bonded atoms, where oxygen (atomic number 8) in the carboxyl group receives highest priority, followed by carbon (atomic number 6) in the phenyl ring, oxygen in the acetoxy group, and hydrogen (atomic number 1) receiving lowest priority [10].
The absolute configuration determination involves visualizing the molecule with the lowest priority substituent (hydrogen) positioned away from the observer. When arranged in this orientation, tracing from priority 1 to priority 2 to priority 3 follows a counterclockwise direction, establishing the S (sinister) configuration [8] [9] [10].
Modern analytical techniques confirm this stereochemical assignment through multiple methodologies. X-ray crystallography provides definitive structural determination when suitable crystals can be obtained [11]. The technique employs anomalous diffraction effects to establish absolute configuration, particularly effective when oxygen serves as the heaviest atom in the structure [11]. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral shift reagents or in chiral solvents, can distinguish between enantiomers through differential chemical shifts [12] [13].
Polarimetry represents another crucial method for absolute configuration verification. The (S)-enantiomer exhibits levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction when viewed toward the light source [14] [15]. This optical rotation property provides a direct correlation with the absolute stereochemical configuration [15].
The stereoelectronic analysis of (S)-2-Acetoxy-2-phenylacetic acid and its (R)-enantiomer reveals fundamental differences arising from their mirror-image relationship while maintaining identical constitutional connectivity . Both enantiomers possess identical molecular formulas, molecular weights, and basic bonding patterns, yet exhibit distinct three-dimensional arrangements that result in different interactions with chiral environments [16].
The (S)-enantiomer (CAS: 7322-88-5) and (R)-enantiomer (CAS: 51019-43-3) demonstrate opposite optical rotation behaviors [2] . While the (S)-form exhibits levorotatory properties, the (R)-form displays dextrorotatory characteristics, rotating plane-polarized light in opposite directions with equal magnitude [14] [15]. This fundamental stereoelectronic difference forms the basis for their distinct analytical and synthetic applications.
Electronic distribution analysis reveals that both enantiomers maintain identical bond lengths, bond angles, and hybridization patterns in achiral environments [17]. However, in chiral environments or when interacting with other chiral molecules, significant stereoelectronic differences emerge [16]. These differences manifest in differential binding affinities, reaction rates, and spectroscopic properties when the molecules encounter chiral recognition elements [17].
The stereoelectronic effects extend to conformational preferences, where subtle differences in steric interactions between the four substituents around the chiral center can influence rotational barriers and preferred conformations [17]. While both enantiomers access the same conformational space, the relative energies of specific conformers may differ slightly due to stereoelectronic interactions [18].
Nuclear Magnetic Resonance spectroscopy demonstrates the stereoelectronic distinction between enantiomers when chiral derivatizing agents or chiral solvents are employed [12]. The different spatial arrangements result in distinct chemical shift patterns, enabling analytical discrimination and enantiomeric purity determination [12] [13] [19].
The conformational dynamics of (S)-2-Acetoxy-2-phenylacetic acid involve rotational freedom around several key bonds, contributing to the overall molecular flexibility and three-dimensional shape adaptation [20] [21]. The primary sources of conformational variability arise from rotation around the C-C bond connecting the chiral center to the carboxyl group, rotation around the C-O ester linkage, and rotation around the C-C bond linking the chiral center to the phenyl ring [22] [23].
Torsional angle analysis reveals that the molecule can adopt multiple conformational states through rotation around single bonds [22] [23]. The C2-C1 bond (chiral center to carboxyl) allows rotation that affects the relative orientation of the carboxyl group with respect to the other substituents. Similarly, the C2-O2 ester bond permits rotational freedom that influences the acetoxy group positioning [21].
The phenyl ring orientation relative to the chiral center represents another significant conformational variable. Rotation around the C2-C(phenyl) bond enables the aromatic ring to adopt various orientations, affecting the overall molecular shape and potential intermolecular interactions [22]. The aromatic system itself maintains planarity due to its sp² hybridization and delocalized electron system [5].
Molecular dynamics simulations and computational studies indicate that the molecule exhibits moderate flexibility with several accessible conformational states [20] [24]. The energy barriers for rotation around single bonds are typically in the range of 1-5 kcal/mol, allowing rapid interconversion between conformers at room temperature [21]. However, certain conformations may be energetically favored due to favorable intramolecular interactions or reduced steric hindrance [18].
The acetoxy group conformation involves rotation around both the C-O ester bond and the O-C(acetyl) bond, providing additional conformational degrees of freedom [22]. The carbonyl group within the acetoxy moiety maintains its planar geometry due to sp² hybridization, but the overall orientation of this group can vary significantly [23].
Temperature effects on conformational dynamics demonstrate that increased thermal energy enhances conformational sampling, leading to population of higher-energy conformational states [20]. At lower temperatures, the molecule preferentially adopts the most stable conformations, while elevated temperatures enable access to a broader range of conformational space [6].
The conformational preferences significantly influence the molecule's interaction with biological targets and other chiral molecules [18]. Different conformations may exhibit varying binding affinities or selectivities, making conformational analysis crucial for understanding the compound's behavior in chiral recognition processes and asymmetric synthetic applications .
Irritant